4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds like “(3-Fluoro-5-hydroxyphenyl)boronic acid” has been reported . The InChI Key for this compound is RMBFBZIEXCTPDB-UHFFFAOYSA-N .Chemical Reactions Analysis
Phenylboronic pinacol esters, which are similar to the compound , are known to undergo hydrolysis, especially in water . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(3-Fluoro-5-hydroxyphenyl)boronic acid”, have been reported . It has a melting point of 62°C, and its physical form is a crystalline powder .Scientific Research Applications
Radioligand Synthesis
4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a compound related to 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid, has been developed as a potential radioligand for GABA receptors in the brain. This synthesis involved O-methylation and a Schiff reaction, demonstrating its potential in neuroimaging studies (Vos & Slegers, 1994).
Antioxidant Activity
Phenyl ether derivatives related to this acid, isolated from the marine-derived fungus Aspergillus carneus, exhibited strong antioxidant activity. These compounds' structures were determined through extensive NMR and MS spectroscopic analyses (Xu et al., 2017).
Material Synthesis
The compound has applications in material science, like in the scalable synthesis of key fluoro building blocks for industrial purposes, including 3-fluoro-4-methoxybenzoyl chloride (Yerande et al., 2014).
Antibacterial Agents
Fluorine-containing derivatives, including those with structures similar to 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid, have been synthesized and evaluated as potential antibacterial agents. These compounds demonstrated promising activity in certain concentrations (Holla et al., 2003).
Liquid Crystal Research
In liquid crystal research, compounds structurally similar to this acid have been synthesized to study the effects of lateral alkyloxy chains on the formation and stability of ferroelectric nematic phases, showing their potential in advanced materials research (Cruickshank et al., 2022).
Insecticidal Activity
Some derivatives of this compound, specifically 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group, have shown low insecticidal activity against crop pests, indicating its potential in agricultural applications (Mohan et al., 2004).
Solubility Studies
The compound has been used in studies to understand solute transfer into solvents like 2-methoxyethanol, providing insights into the solubility characteristics of various organic compounds (Hart et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBPDTKPEWKXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689394 | |
Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261890-38-3 | |
Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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